An In-Depth Technical Guide to Fmoc-L-3-Carbamoylphenylalanine: Properties, Synthesis, and Application
An In-Depth Technical Guide to Fmoc-L-3-Carbamoylphenylalanine: Properties, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Modified Amino Acids in Peptide Science
In the landscape of modern drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. Fmoc-L-3-Carbamoylphenylalanine is one such rationally designed building block.
This versatile derivative of phenylalanine features two key modifications: the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and a carbamoyl (-CONH2) group at the meta position of the phenyl ring.[1] The introduction of the carbamoyl moiety is not a trivial substitution; it fundamentally alters the electronic and steric properties of the side chain. This modification enhances the amino acid's utility by introducing a hydrogen-bonding donor/acceptor group, which can improve solubility and create new, specific interactions with biological targets like receptors or enzymes.[1]
This guide provides a comprehensive technical overview of Fmoc-L-3-Carbamoylphenylalanine for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its use in peptide synthesis, and discuss the analytical methodologies required for its characterization, grounding all claims in authoritative scientific principles.
Core Physicochemical Properties
The physical and chemical characteristics of Fmoc-L-3-Carbamoylphenylalanine are critical for its proper handling, storage, and effective use in synthesis. The presence of the large, hydrophobic Fmoc group dominates its solubility profile in organic solvents, while the carbamoylphenyl side chain contributes to its unique properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | PubChem |
| Synonyms | Fmoc-L-Phe(3-CONH2)-OH, Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid | [1] |
| CAS Number | 959573-22-9 | [1] |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = -25 ± 5° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
Solubility Profile: While quantitative solubility data is not readily available in peer-reviewed literature, based on its structure and common practices in peptide synthesis, Fmoc-L-3-Carbamoylphenylalanine is expected to be soluble in polar aprotic solvents commonly used for SPPS. These include:
-
N,N-Dimethylformamide (DMF): The most common solvent for SPPS, known for its excellent resin-swelling and solvation properties.
-
N-Methyl-2-pyrrolidone (NMP): A highly polar alternative to DMF, sometimes used to improve coupling yields in difficult sequences.[2]
-
Dichloromethane (DCM): Often used for resin swelling and in specific steps of SPPS, though less common as the primary coupling solvent in Fmoc chemistry.[2]
The carbamoyl group is anticipated to slightly increase its polarity compared to the parent Fmoc-L-phenylalanine, potentially influencing its behavior in solvent mixtures.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-3-Carbamoylphenylalanine is as a building block in Fmoc-based SPPS.[1] The Fmoc/tBu orthogonal strategy is the most widely used methodology for peptide synthesis, prized for its milder deprotection conditions compared to the older Boc/Bzl strategy.[3]
The core principle of this strategy is the use of the base-labile Fmoc group for temporary N-α-amino protection and acid-labile groups (like t-Butyl) for permanent side-chain protection. This orthogonality ensures that the backbone is elongated sequentially without unintended side-chain modifications.
The Rationale Behind Using 3-Carbamoylphenylalanine
Incorporating a modified residue like 3-carbamoylphenylalanine is a deliberate design choice aimed at modulating the final peptide's properties. Aromatic-aromatic interactions between residues like phenylalanine, tyrosine, and tryptophan are known to be significant forces in stabilizing peptide and protein structures. By altering the electronic nature of the phenyl ring with a carbamoyl group, researchers can fine-tune these interactions.
The key advantages conferred by the 3-carbamoyl group include:
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Enhanced Hydrophilicity and Solubility: The amide group can participate in hydrogen bonding with water, which can increase the aqueous solubility of the final peptide—a critical factor for bioavailability.
-
Novel Receptor Interactions: The carbamoyl group provides both a hydrogen bond donor (the -NH₂) and acceptor (the C=O). This can introduce new points of interaction with a biological target, potentially increasing binding affinity and specificity.
-
Conformational Constraint: The steric bulk and electronic properties of the substituted ring can influence the rotational freedom (chi angles) of the side chain, subtly altering the local conformation of the peptide backbone. This can pre-organize the peptide into a bioactive conformation.
Experimental Protocol: Incorporation of Fmoc-L-3-Carbamoylphenylalanine via SPPS
This protocol describes a standard, manually-performed coupling cycle for incorporating Fmoc-L-3-Carbamoylphenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide). This procedure is based on well-established methods in the field.
Materials:
-
Peptide synthesis vessel
-
Rink Amide resin (or other suitable resin)
-
Fmoc-L-3-Carbamoylphenylalanine
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (peptide synthesis grade), DCM
-
Washing Solvents: Methanol, Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This is crucial to ensure reaction sites within the polymer matrix are accessible.
-
Drain the DMF.
-
-
Fmoc Deprotection (N-α-Amine Deprotection):
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes. The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination to release the free amine.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (ninhydrin test) should confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-3-Carbamoylphenylalanine (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution. The solution may change color (e.g., to yellow). This is the activation step, where HBTU forms a highly reactive HOBt-ester of the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered residues or aggregated sequences.
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
At this stage, a Kaiser test should be negative, indicating the successful consumption of the free amines. If the test is positive, the coupling step should be repeated ("double coupling").
-
-
Chain Elongation:
-
The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired sequence.
-
Workflow Visualization
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of both the Fmoc-L-3-Carbamoylphenylalanine building block and the final synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and their constituent amino acid derivatives.[4]
Standard Protocol for Purity Analysis:
-
Sample Preparation: Dissolve a small amount of the compound (or cleaved, crude peptide) in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (to detect the aromatic phenyl ring).
-
-
Data Analysis: Purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation. While a specific spectrum for Fmoc-L-3-Carbamoylphenylalanine is not publicly available, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the Fmoc group protons (typically between 7.3 and 7.9 ppm), the protons on the carbamoylphenyl ring, the α- and β-protons of the amino acid backbone, and the amide protons of the carbamoyl group.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-L-3-Carbamoylphenylalanine, the expected [M+H]⁺ ion would be approximately 431.46 m/z. For a synthesized peptide, MS confirms that the correct mass has been achieved, indicating successful incorporation of all amino acids.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Fmoc-L-3-Carbamoylphenylalanine is not widely available, data from closely related Fmoc-amino acids provides a strong basis for safe handling protocols.[3][5][6] The compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[5]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.[5][6]
-
Skin and Body Protection: Wear a lab coat. For handling large quantities, impervious clothing may be necessary.
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of 0-8 °C.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.[3][5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Conclusion and Future Outlook
Fmoc-L-3-Carbamoylphenylalanine represents a sophisticated tool in the arsenal of the modern peptide chemist. Its design is a clear example of how subtle modifications to an amino acid side chain can impart desirable properties, such as enhanced solubility and the potential for novel, high-affinity interactions. By providing an additional site for hydrogen bonding, the 3-carbamoyl group allows for the rational design of peptidomimetics with improved pharmacological profiles.
The protocols and data presented in this guide demonstrate that its integration into standard SPPS workflows is straightforward, requiring no significant deviation from established, robust methodologies. As the demand for more complex and drug-like peptides continues to grow, the use of such intelligently designed, non-canonical building blocks will undoubtedly become more prevalent, paving the way for the next generation of peptide-based therapeutics.
References
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Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Safety Data Sheet: Fmoc-Phe-OH. (2020). CEM Corporation. Retrieved from [Link]
-
Safety Data Sheet: Fmoc-Phe-OH. (n.d.). Aapptec. Retrieved from [Link]
- Aromatic–aromatic interactions: From protein structures to peptide models. (2012). Protein Science, 21(4), 475-486.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2016). Beilstein Journal of Organic Chemistry, 12, 2700-2714.
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Conference on Synthetic Organic Chemistry.
- Peptide Sequence Influence on the Conformational Dynamics and DNA binding of the Intrinsically Disordered AT-Hook 3 Peptide. (2018). Scientific Reports, 8(1), 10769.
- Conformational features responsible for the binding of cyclic analogues of enkephalin to opioid receptors. III. Probable binding conformations of mu-agonists with phenylalanine in position 3. (1991). International Journal of Peptide and Protein Research, 37(4), 241-251.
-
FMOC-L-3-CHLOROPHENYLALANINE. (2024). ChemBK. Retrieved from [Link]
